molecular formula C13H13NO3 B1361178 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 89143-07-7

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1361178
CAS No.: 89143-07-7
M. Wt: 231.25 g/mol
InChI Key: OVDHKYNXUCBNMQ-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-propoxyphenyl group at the 1-position and a dione functionality at the 2,5-positions

Scientific Research Applications

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

If the compound is a drug or an active molecule, its mechanism of action would involve how it interacts with biological systems. This could involve binding to specific receptors, inhibiting specific enzymes, or interacting with other biological targets .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. This includes understanding the compound’s toxicity, potential health effects, safe handling procedures, and disposal methods .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, developing more efficient synthesis methods, or exploring new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-propoxybenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the pyrrole ring. The reaction conditions may vary, but common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.

Comparison with Similar Compounds

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

    1-Phenyl-1H-pyrrole-2,5-dione: Similar structure but lacks the propoxy group, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione: The methoxy group can influence the compound’s reactivity and interactions.

    1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione: The ethoxy group provides a different steric and electronic environment compared to the propoxy group.

Properties

IUPAC Name

1-(4-propoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-9-17-11-5-3-10(4-6-11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDHKYNXUCBNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345523
Record name 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89143-07-7
Record name 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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